4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline
CAS No.:
Cat. No.: VC13409364
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O |
|---|---|
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | (4-aminophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C14H21N3O/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(15)6-4-12/h3-6,11H,7-10,15H2,1-2H3 |
| Standard InChI Key | BOWBZJRLTQCYAW-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N |
| Canonical SMILES | CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline (IUPAC name: (4-aminophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone) features three distinct structural components (Fig. 1):
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Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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Isopropyl substituent: Attached to the piperazine’s nitrogen at position 4, enhancing steric bulk and lipophilicity.
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Aniline group: Linked via a carbonyl bridge to the piperazine, introducing primary amine functionality.
The SMILES notation clarifies connectivity, while the InChIKey ensures unambiguous identification.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.34 g/mol |
| XLogP3 | -0.17 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 4 |
Synthesis and Chemical Reactivity
Synthetic Strategies
While explicit synthetic protocols for 4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline remain scarce, analogous piperazine-aniline hybrids are typically synthesized via:
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Buchwald-Hartwig Coupling: Pd-catalyzed cross-coupling of aryl halides with piperazine derivatives .
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Nucleophilic Acyl Substitution: Reaction of activated carbonyl compounds (e.g., acid chlorides) with piperazine amines.
A plausible route involves:
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Piperazine Functionalization: Introducing the isopropyl group via alkylation of piperazine using 2-bromopropane.
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Carbonyl Bridge Formation: Reacting 4-(isopropyl)piperazine with 4-nitrobenzoyl chloride, followed by nitro group reduction to yield the aniline.
Reaction Pathways
The compound’s reactivity is governed by:
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Aniline Group: Susceptible to electrophilic substitution (e.g., diazotization, acetylation).
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Piperazine Nitrogen: Participates in salt formation, alkylation, or coordination chemistry.
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Carbonyl Linker: May undergo nucleophilic attack or serve as a hydrogen-bond acceptor.
Physicochemical Properties
Thermal Stability
Limited experimental data exist, but analogous piperazines exhibit:
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Melting Points: 119–123°C (e.g., 4-(1-piperazinyl)aniline) .
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Boiling Points: ~380°C at 760 mmHg, consistent with high molecular weight amines .
Solubility and Partitioning
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LogP: Estimated at -0.17, suggesting moderate hydrophilicity.
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Aqueous Solubility: Enhanced by the primary amine and carbonyl groups, though hindered by the isopropyl substituent.
Biological Relevance and Hypothesized Applications
Mechanism of Action
While direct studies are lacking, piperazine derivatives frequently target:
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GPCRs: Serotonin and dopamine receptors due to structural mimicry of endogenous amines .
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Kinases: Inhibition via competitive binding at ATP sites (e.g., ALK inhibitors) .
Table 2: Comparative Bioactivity of Piperazine-Aniline Hybrids
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Palbociclib | CDK4/6 | 11 | |
| Vortioxetine | SERT | 1.6 | |
| 4-[4-(Propan-2-yl)... | Hypothetical | N/A |
Industrial and Research Applications
Medicinal Chemistry
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Intermediate Synthesis: Serves as a precursor for ALK inhibitors (e.g., ASP3026) .
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Structure-Activity Relationship (SAR) Studies: Modifying the isopropyl group tunes lipophilicity and target affinity.
Material Science
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Coordination Polymers: Piperazine-nitrogen lone pairs facilitate metal-ligand bonding.
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